molecular formula C13H19NO3 B169024 4-(3,4-Dimethoxyphenyl)piperidin-4-ol CAS No. 137885-47-3

4-(3,4-Dimethoxyphenyl)piperidin-4-ol

Cat. No.: B169024
CAS No.: 137885-47-3
M. Wt: 237.29 g/mol
InChI Key: CXTWZJFBCDSHDQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and organic synthesis research due to its piperidine core and dimethoxyphenyl substitution . Piperidine derivatives are crucial synthetic building blocks in the pharmaceutical industry, found in over twenty classes of drugs and numerous alkaloids . The piperidine ring is a common structural motif in compounds that act as kinase inhibitors . For instance, structurally related piperidine alkaloids, such as rohitukine, have led to the discovery of potent cyclin-dependent kinase 9/T1 (CDK9/T1) inhibitors with anticancer properties, including clinical candidates like flavopiridol . Furthermore, substituted piperidines are explored for their interactions with opioid receptors; research on analogs like ADL 8-2698 demonstrates that piperidine structures can be engineered to achieve peripheral opioid antagonism, preventing gastrointestinal side effects of opioids like morphine without affecting central analgesia . As a versatile synthetic intermediate, this compound provides researchers a valuable scaffold for developing novel bioactive molecules and probing complex biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-11-4-3-10(9-12(11)17-2)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTWZJFBCDSHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCNCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567290
Record name 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137885-47-3
Record name 4-(3,4-Dimethoxyphenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137885-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Arylpiperidin 4 Ol Derivatives in Scholarly Focus

Within the broad class of piperidines, arylpiperidin-4-ol derivatives have emerged as a particularly fruitful area of research. These compounds, characterized by a hydroxyl group and an aryl substituent at the 4-position of the piperidine (B6355638) ring, have been investigated for a wide range of therapeutic applications.

The synthesis of these derivatives often involves the addition of an aryl organometallic reagent, such as an aryl Grignard or aryllithium species, to a suitable N-protected 4-piperidone. Another common strategy is the reaction of N-methyl-N-benzyl-4-oxopiperidinium iodide with an appropriate aniline. acs.org More advanced methods, like the Negishi cross-coupling reaction, have also been employed to create the crucial aryl-piperidine bond. nih.gov

Research has shown that the nature and substitution pattern of the aryl ring, as well as the substituent on the piperidine nitrogen, can significantly influence the biological activity of these compounds. For instance, certain 4-aryl-4-piperidinol derivatives have been identified as potent dual blockers of neuronal Na+ and T-type Ca2+ channels, suggesting their potential in treating ischemic diseases. nih.gov Furthermore, the 4-arylpiperidin-4-ol scaffold is a key component of the anti-diarrheal medication loperamide. clockss.org

Current Research and Future Outlook for 4 3,4 Dimethoxyphenyl Piperidin 4 Ol

Established Synthetic Routes to the Piperidin-4-ol Core Structure

Mannich Condensation Reactions for Piperidin-4-one Precursors

The Mannich reaction is a classic and widely utilized method for the synthesis of β-amino carbonyl compounds, which are valuable precursors to piperidin-4-ones. researchgate.net This three-component condensation reaction typically involves an active hydrogen compound (such as a ketone or aldehyde), an amine (primary or secondary), and a non-enolizable aldehyde (commonly formaldehyde). dtic.mil

In the context of piperidin-4-one synthesis, a double Mannich reaction, often referred to as the Petrenko-Kritschenko piperidone synthesis, is employed. This involves the condensation of a dialkyl ketone, an aromatic aldehyde, and a primary amine or ammonia. The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which then undergoes condensation with the enol or enolate of the ketone. A second condensation event leads to the cyclization and formation of the 2,6-diaryl-4-oxopiperidine ring system. sigmaaldrich.com The versatility of this reaction allows for the synthesis of a wide range of substituted piperidin-4-ones by varying the ketone, aldehyde, and amine components. sigmaaldrich.com

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

Ketone/Aldehyde Amine Product Reference
Ethyl methyl ketone, Substituted aromatic aldehydes Ammonium acetate (B1210297) 2,6-diaryl-3-methyl-4-piperidones sigmaaldrich.com

This table is interactive and allows for sorting and filtering of data.

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of the piperidine ring. caymanchem.com These methods involve the formation of a carbon-carbon or carbon-nitrogen bond within a linear precursor that already contains the necessary atoms for the heterocyclic ring. A variety of cyclization strategies have been developed, including radical-mediated, transition metal-catalyzed, and electrophilic cyclizations. caymanchem.com

For instance, the intramolecular cyclization of ω-aminoalkenes can be promoted by various reagents and catalysts to afford substituted piperidines. achemblock.com The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkene and the nature of the catalyst or reaction conditions. Radical cyclizations of amino-aldehydes have also been shown to be effective for the synthesis of piperidines. caymanchem.com

Reductive Amination Strategies in Piperidine Synthesis

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. chemicalbook.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A particularly effective approach for piperidine synthesis is the double reductive amination of 1,5-dicarbonyl compounds with a primary amine or ammonia. googleapis.com This one-pot reaction efficiently constructs the piperidine skeleton. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride often being employed due to their selectivity for the iminium ion over the carbonyl groups. This method is particularly useful for the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors. googleapis.com

Alkene Cyclization Protocols Leading to Substituted Piperidines

The cyclization of substrates containing both an alkene and an amino group provides a direct route to the piperidine ring. A variety of transition metal catalysts, particularly those based on gold and palladium, have been shown to effectively catalyze these transformations. nih.govchemscene.com

Gold-catalyzed intramolecular hydroamination of allenes tethered to a nitrogen source is an elegant method for constructing piperidine rings. nih.gov Similarly, palladium-catalyzed cyclizations of amino-alkenes have been extensively studied and offer good control over stereochemistry. These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them attractive for the synthesis of complex piperidine-containing molecules.

Catalytic Hydrogenation of Pyridine (B92270) Precursors to Piperidines

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines. This reaction typically involves the use of a heterogeneous or homogeneous transition metal catalyst, such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere.

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. For instance, platinum oxide (PtO₂) is a commonly used catalyst for this transformation. The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and, in some cases, stereoselectivity in the reduction of substituted pyridines. This method is particularly useful for accessing piperidines with substitution patterns that are readily available from pyridine precursors.

Targeted Synthesis of this compound and Specific Dimethoxyphenyl Analogues

The synthesis of this compound and its analogues typically involves the construction of a suitable piperidin-4-one precursor, followed by the introduction of the dimethoxyphenyl group via a nucleophilic addition reaction. A common and effective method for this transformation is the Grignard reaction.

The general approach involves the reaction of an N-protected-4-piperidone with a Grignard reagent derived from a dimethoxy-substituted bromobenzene. The N-protecting group is crucial to prevent side reactions and can be chosen based on the desired stability and ease of removal. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions. googleapis.com

The synthesis of the required Grignard reagent, 3,4-dimethoxyphenylmagnesium bromide, is achieved by reacting 1-bromo-3,4-dimethoxybenzene with magnesium metal in a suitable ethereal solvent such as tetrahydrofuran (THF). The subsequent addition of N-Boc-4-piperidone to this Grignard reagent results in the formation of the tertiary alcohol, N-Boc-4-(3,4-dimethoxyphenyl)piperidin-4-ol. The final step involves the deprotection of the nitrogen atom, typically by treatment with an acid such as hydrochloric acid, to yield the target compound, this compound, often isolated as its hydrochloride salt.

Table 2: Key Steps in the Synthesis of this compound

Step Reactants Reagents/Conditions Product
1 1-Bromo-3,4-dimethoxybenzene Mg, THF 3,4-Dimethoxyphenylmagnesium bromide
2 N-Boc-4-piperidone, 3,4-Dimethoxyphenylmagnesium bromide THF N-Boc-4-(3,4-dimethoxyphenyl)piperidin-4-ol

This table is interactive and allows for sorting and filtering of data.

This synthetic route is also applicable to the preparation of various dimethoxyphenyl analogues by simply using the corresponding di- or mono-methoxylated bromobenzene derivatives as starting materials for the Grignard reagent. For example, using 1-bromo-3,5-dimethoxybenzene would lead to the synthesis of 4-(3,5-dimethoxyphenyl)piperidin-4-ol.

Derivatization from Commercially Available Starting Materials

The synthesis of this compound and its derivatives often begins with readily available starting materials. A common strategy involves the derivatization of piperidone precursors. For instance, N-substituted-4-piperidones can be synthesized through the Dieckmann condensation of primary amines with two equivalents of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Another approach utilizes the reaction of γ,δ-unsaturated amines with aldehydes in an acidic solution to yield 4-hydroxy-piperidines. google.com For example, 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine can be synthesized from a mixture of 3-isopropyl-Δ³-butenylamine, 3,4-dimethyl-Δ³-pentenylamine, and 3,4-dimethyl-pentylamine, which is then condensed with p-methoxyphenyl-glycidic acid methyl ester. google.com

The following table outlines common commercially available starting materials and their corresponding derivatization reactions to form piperidin-4-ol cores.

Starting MaterialReagents and ConditionsProduct
N-Boc-4-piperidoneOrganometallic reagents (e.g., Grignard, organolithium)N-Boc-4-aryl-4-hydroxypiperidines
4-HydroxypiperidineAryl halides, Palladium catalyst, BaseN-Aryl-4-hydroxypiperidines
PyridineHydrogenation (e.g., Ni, Pt, Rh catalysts)Piperidine
γ,δ-Unsaturated nitrilesPartial hydrogenation to γ,δ-unsaturated amines, then condensation with aldehydes4-Hydroxypiperidines

Stereoselective Synthetic Approaches to Piperidin-4-ol Isomers

The stereochemistry of piperidin-4-ol derivatives is critical for their biological activity. Several stereoselective synthetic strategies have been developed to control the spatial arrangement of substituents.

One notable method involves the diastereoselective reduction of a chiral piperidone. For instance, the asymmetric synthesis of a crucial chiral intermediate, (−)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, was achieved through the diastereoselective reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride, yielding the desired product in over 90% yield and with ≥99.5% diastereomeric excess. acs.org

Gold-catalyzed cyclization of N-homopropargyl amides offers another modular and stereoselective route to piperidin-4-ols. nih.gov This method proceeds through a cyclic imidate, which is then chemoselectively reduced to an α-amino ether that undergoes a spontaneous Ferrier rearrangement to furnish the piperidin-4-one. Subsequent in-situ reduction provides the corresponding piperidin-4-ol with excellent diastereoselectivity. nih.gov

Furthermore, stereoselective synthesis can be achieved through intramolecular cyclization reactions. For example, the intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium salts derived from β-enaminoesters allows for the generation of multiple new stereogenic centers with high diastereoselectivity, providing access to 2-substituted-4-hydroxy piperidines. rsc.org

The table below summarizes various stereoselective approaches.

MethodKey FeaturesStereochemical Outcome
Diastereoselective Reduction of Chiral PiperidonesUse of chiral reducing agents (e.g., N-selectride)High diastereomeric excess
Gold-Catalyzed Cyclization/Ferrier RearrangementModular, one-pot synthesisExcellent diastereoselectivity
Intramolecular Corey–Chaykovsky ReactionForms multiple stereocentersHigh diastereoselectivity

Synthesis of N-Substituted and Ring-Modified Piperidine Analogues

To explore structure-activity relationships (SAR) and optimize pharmacological properties, the synthesis of N-substituted and ring-modified analogues of this compound is essential.

Strategies for N-Alkylation and N-Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation can be achieved through various methods, including reductive amination and reaction with alkyl halides. A robust platform for the late-stage α-functionalization of N-alkyl piperidines involves the selective formation of endo-iminium ions via α-C–H elimination of cyclic tertiary alkylamine N-oxides, followed by the addition of diverse carbon-based nucleophiles. acs.org

N-acylation is another important transformation, often employed in combinatorial chemistry to generate libraries of compounds. umich.eduresearchgate.net Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents like carbodiimides. umich.edu For example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized using various acylating agents such as benzoyl chloride, adamantanoyl chloride, and diphenylacetyl chloride. nih.gov

Introduction of Diverse Substituents on the Phenyl Ring for Analogue Generation

Modification of the phenyl ring allows for the fine-tuning of electronic and steric properties. The introduction of substituents can be accomplished through various synthetic strategies. One approach is to start with an appropriately substituted phenyl precursor. For instance, the synthesis of 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone begins with p-toluidine, trans-methyl-isoeugenol, and benzaldehyde. mdpi.com

Alternatively, direct functionalization of the pre-existing phenyl ring can be performed using standard aromatic substitution reactions, provided the piperidine ring is suitably protected. Palladium-catalyzed cross-coupling reactions are particularly useful for introducing a wide range of substituents.

The following table showcases examples of phenyl ring modifications and their synthetic routes.

Target AnalogueSynthetic StrategyKey Reagents
4-(4-Chlorophenyl)-4-hydroxypiperidineStarting from 1-benzyl-4-(4-chlorophenyl)-4-piperidinolPd/C, H₂ for debenzylation
N-(1-substituted piperidin-4-yl)-N-phenyl-propionamideReplacement of the phenethyl group of fentanyl with aromatic amino acidsStandard amide coupling
4-(4-Hydroxyphenyl)piperidinesTransfer of the 4-hydroxy substituent from the omega-phenyl group to the piperidine's phenyl groupMulti-step synthesis from substituted precursors

Modifications of the Piperidine Ring System for Structural Diversity

Altering the piperidine ring itself provides another avenue for generating structural diversity. This can involve ring expansion, ring contraction, or the introduction of spirocyclic systems.

Ring Expansion and Contraction: Ring expansion of pyrrolidines to piperidines is a prevalent method for modifying the core heterocyclic structure. researchgate.net Conversely, ring contraction of piperidines to pyrrolidines can also be achieved. acs.org For instance, diethylaminosulfur trifluoride (DAST) can induce ring expansion in cyclic β-amino-alcohols via an aziridinium intermediate. arkat-usa.org Photomediated ring contraction of α-acylated piperidines can proceed through a Norrish type II 1,5-hydrogen atom transfer followed by homolytic C–N bond fragmentation. nih.gov

Spirocyclic Derivatives: The synthesis of spirocyclic piperidine derivatives, such as diazaspiro[3.5]nonanes and diazaspiro[4.5]decanes, has been developed to create novel three-dimensional scaffolds. researchgate.net These motifs can be accessed through nitrile lithiation/alkylation chemistry or 1,4-addition reactions with nitroalkanes followed by reduction and cyclization. researchgate.net Another approach to spirocyclic systems is the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate to form spirocyclic β-lactams, which are then reduced to the desired 1-azaspiro[3.3]heptanes. nih.gov

Recent advancements have also focused on modular strategies to simplify the synthesis of complex piperidines. A two-stage process combining biocatalytic carbon-hydrogen oxidation to introduce a hydroxyl group, followed by radical cross-coupling with nickel electrocatalysis, allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive catalysts. news-medical.net

Impact of Phenyl Ring Substitution Patterns on Biological Activity

The substitution pattern on the 4-phenyl ring of the piperidine scaffold is a key determinant of a compound's interaction with its biological target.

The presence and position of methoxy (B1213986) groups on the phenyl ring significantly influence receptor affinity. For instance, in the context of BACE-1 inhibitors, a 3,4-dimethoxyphenyl group on a related scaffold demonstrated high potency, with an IC50 of 0.12 μM, outperforming the parent molecule. acs.org This suggests that the 3,4-dimethoxy substitution pattern is favorable for binding to certain enzymes. The electron-donating nature of methoxy groups can increase the electron density of the aromatic ring, potentially enhancing interactions with the receptor. libretexts.org However, the specific positioning is critical. For example, in a series of functionalized piperidines, a strong electron-releasing substituent like a 4-methoxy group at the aryl ring led to hydrolyzed derivatives instead of the desired piperidines, indicating that the electronic effects need to be carefully balanced. nih.gov

Table 1: Influence of Methoxy Group Position on Biological Activity
Compound ScaffoldSubstitution PatternTargetObserved ActivityReference
Aminohydantoin3,4-DimethoxyphenylBACE-1High potency (IC50 = 0.12 μM) acs.org
Functionalized Piperidine4-MethoxyN/A (Synthesis)Led to undesired hydrolysis nih.gov

Beyond methoxy groups, other aromatic substituents also play a significant role in modulating the biological activity of 4-aryl-piperidin-4-ol derivatives. The introduction of different functional groups can alter the electronic properties, hydrophobicity, and steric profile of the ligand, thereby affecting its interaction with the target receptor. For example, in the development of phosphodiesterase 4D (PDE4D) inhibitors, compounds with 4-(3-hydroxypropyl)phenyl and 4-(2-hydroxyethyl)phenyl groups showed high binding affinity. nih.gov

In the context of opioid receptor ligands, the nature of the aromatic ring itself is important. The replacement of a phenyl ring with various heteroaryl substituents has been a successful strategy in developing potent analgesic agents. nih.gov This highlights that both the substituents on the ring and the composition of the ring itself are critical for activity. SAR studies on BACE-1 inhibitors have also shown that while unsubstituted phenyl rings have limited activity, functionalization with groups like fluorine or methoxy, particularly at the 2- or 4-positions, can enhance potency. acs.org

Table 2: Effect of Various Aromatic Substituents on Biological Activity
ScaffoldAromatic SubstituentTargetEffect on ActivityReference
PDE4D Inhibitor4-(3-hydroxypropyl)phenylPDE4DHigh binding affinity nih.gov
PDE4D Inhibitor4-(2-hydroxyethyl)phenylPDE4DHigh binding affinity nih.gov
4-AnilidopiperidineHeteroaryl replacement of phenylOpioid ReceptorsPotent analgesic agents nih.gov
AminohydantoinFluorine or Methoxy at 2- or 4-positionBACE-1Enhanced potency acs.org

Contribution of the Piperidine Ring Modifications to Biological Activity

Modifications to the piperidine ring, particularly at the nitrogen atom, are a cornerstone of SAR for this class of compounds.

The substituent on the piperidine nitrogen is a critical determinant of receptor affinity and functional activity (agonist, antagonist, or inverse agonist). In a series of σ1 receptor ligands, 1-methylpiperidines displayed high affinity and selectivity, whereas derivatives with a proton, a tosyl group, or an ethyl group at the nitrogen showed significantly lower affinity. nih.gov Molecular dynamics simulations revealed that these differences arise from varied interactions of the basic piperidine nitrogen and its substituents with the receptor's binding pocket. nih.gov

For naltrindole (B39905) derivatives targeting the δ-opioid receptor, the N-substituent dramatically influences functional activity, spanning from full inverse agonists to full agonists. mdpi.comresearchgate.net For instance, derivatives with a benzyl (B1604629) or phenethyl N-substituent exhibited agonist activity, while others acted as neutral antagonists. mdpi.com This suggests that the size and nature of the N-substituent can alter the conformation of the receptor upon binding, leading to different functional outcomes. mdpi.com

Table 3: Influence of N-Substituents on Receptor Binding and Efficacy
ScaffoldN-SubstituentTargetObserved EffectReference
4-(2-aminoethyl)piperidineMethylσ1 ReceptorHigh affinity and selectivity nih.gov
4-(2-aminoethyl)piperidineH, Tosyl, Ethylσ1 ReceptorConsiderably lower affinity nih.gov
NaltrindoleBenzyl, Phenethylδ-Opioid ReceptorAgonist activity mdpi.com
NaltrindoleCyclopropylsulfonamideδ-Opioid ReceptorPotent full inverse agonist researchgate.net

The three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial orientation (conformation) of the molecule are crucial for biological activity. For 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines, potent opioid agonists were found to prefer a chair conformation with the 4-aryl group in an axial position when protonated. nih.gov In contrast, antagonist properties were observed in compounds that favored an equatorial 4-aryl chair conformation. nih.gov This demonstrates that the orientation of the phenyl ring relative to the piperidine scaffold directly impacts the functional outcome at the opioid receptor. These stereochemical preferences are often analogized to the rigid structures of benzomorphan (B1203429) opioids. nih.gov

Beyond N-substitution, other modifications to the piperidine ring can also modulate activity. A study on piperidine derivatives as dual inhibitors of tyrosinase and pancreatic lipase (B570770) showed that various structural modifications led to significant inhibitory activity. researchgate.net The synthesis and SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors revealed that 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov The incorporation of a 4-phenylpiperidine (B165713) pharmacophore into 4-anilidopiperidines related to fentanyl resulted in a novel class of potent opioid analgesics. nih.gov These examples underscore the versatility of the piperidine scaffold and the importance of its derivatization in fine-tuning biological activity.

Analysis of Linker Regions in Analogues

The nature of the covalent bond or chain that separates the piperidine ring from associated aromatic systems is a crucial determinant of biological activity. Research on various piperidine-containing scaffolds has demonstrated that even subtle changes in the linker can lead to significant shifts in potency and selectivity.

In a series of novel influenza virus inhibitors, SAR studies revealed that an ether linkage between a quinoline (B57606) ring and a piperidine scaffold was critical for potent inhibitory activity. nih.govrsc.org The optimized compound from this series, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent activity against multiple influenza virus strains. nih.govrsc.org This highlights the importance of the specific heteroatom (oxygen) in the linker. Similarly, in another study on choline transporter (CHT) inhibitors, it was found that 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains. nih.gov

The length and composition of the linker are also pivotal. In studies of pirfenidone (B1678446) analogues, which feature a piperidone ring (structurally related to piperidine), variations in the linker connecting to a tertiary amine showed clear SAR trends. acs.org While both aliphatic and alkyne linkers were tolerated, shorter alkyne chains (propyne) conferred better activity than longer ones (butyne), suggesting an optimal distance and geometry for receptor interaction. acs.org For certain MenA inhibitors from Mycobacterium tuberculosis, a methylene (B1212753) linkage was preserved in the western part of the molecule during optimization, indicating its contribution to the desired activity. nih.gov

The following table summarizes the impact of different linker types on the activity of various piperidine-containing compounds.

Scaffold Type Linker Type Aromatic Moiety Key Finding Reference
PiperidineEther (-O-)QuinolineCritical for potent anti-influenza activity. nih.govrsc.org
PiperidineOxy (-O-)BenzamideFavored over alkyl ether chains for CHT inhibition. nih.gov
PiperidoneAlkyne (-C≡C-CH₂-)Tertiary AmineShorter propyne (B1212725) linker more favorable than longer butyne. acs.org
PiperidineMethylene (-CH₂-)PhenoxyMaintained during optimization of MenA inhibitors. nih.gov

These findings collectively underscore that the linker is not merely a spacer but an active contributor to the pharmacophore, influencing the molecule's ability to adopt a bioactive conformation and engage with its target.

The hydroxyl group at the C4 position of the piperidine ring is a key functional group that can significantly influence a molecule's properties, including its binding affinity, selectivity, and pharmacokinetic profile. This is often due to its ability to act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's binding site. acs.org

In the development of potent analgesics, a series of 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one derivatives was investigated. nih.gov The presence of the C4-hydroxyl group was integral to the scaffold's activity. Mechanistic studies, including molecular dynamics simulations, proposed that this hydroxyl group plays a crucial role in the activation of the μ-opioid receptor by the active metabolite. nih.gov

Similarly, studies on piperidine derivatives as local anesthetics have highlighted the importance of the 4-hydroxy functionality. nih.govmdpi.com For instance, the compound 1-methyl-4-ethynyl-4-hydroxypiperidine was a subject of interest, and its inclusion in cyclodextrin (B1172386) complexes was explored to modulate its properties. nih.govmdpi.com The hydroxyl group in these structures is often essential for establishing the interactions necessary for anesthetic action.

The table below illustrates the significance of the C4-hydroxyl group in different classes of piperidine derivatives.

Compound Class Biological Target/Activity Role of C4-OH Group Reference
Substituted Piperidinesμ-Opioid Receptor (Analgesic)Crucial for receptor activation by the active metabolite. nih.gov
4-HydroxypiperidinesLocal AnestheticEssential functional group for anesthetic activity. nih.govmdpi.com
Piperidine AzasugarsGlucocerebrosidase (GCase)Forms key hydrogen bonds; orientation affects binding mode. acs.org
4,4-Disubstituted PiperidinesNK₁ Receptor (Antagonist)C4 is a critical position for substituents that drive high affinity. tudublin.ie

Comparative SAR with Related Piperidine-Containing Chemotypes

To better understand the unique contribution of the piperidine scaffold, it is valuable to compare its SAR with that of related nitrogen-containing heterocycles, such as pyrrolidines, piperidones, and tetrahydroisoquinolines. These comparisons can reveal the importance of ring size, conformation, and the presence of other functional groups.

The piperidine ring is a common structural feature in a vast number of natural products and therapeutic agents. researchgate.net Its six-membered ring typically adopts a stable chair conformation, which positions its substituents in well-defined axial and equatorial orientations. differencebetween.com This structural rigidity and defined geometry are often key to its success as a drug scaffold.

Pyrrolidines: Pyrrolidine (B122466) is a five-membered saturated heterocycle. differencebetween.com The key difference between piperidine and pyrrolidine is the ring size. differencebetween.com While both are secondary amines with similar basicity (pKa values around 11.2-11.3), the conformational flexibility differs. quora.comstackexchange.com In some contexts, replacing a piperidine with a pyrrolidine can provide insights into the spatial requirements of a binding pocket. For instance, in a study of LATS1/2 kinase inhibitors, replacing a 4-piperidine moiety with a 3-pyrrolidine resulted in only modest changes in activity, suggesting some tolerance in that region of the target. acs.org However, in other cases, the switch is more consequential. In a series of dual H₃/σ₁ receptor antagonists, replacing a primary amino group with cyclic structures like piperidine or pyrrolidine increased analgesic activity, whereas a piperazine (B1678402) ring did not show this effect. nih.gov

Piperidones: Piperidones are piperidine derivatives containing a ketone (carbonyl) group within the ring. researchgate.net The presence of the carbonyl group enhances chemical reactivity and makes piperidones versatile synthetic intermediates for introducing further diversity into the piperidine scaffold. researchgate.netnih.gov For example, 4-piperidones are common starting materials for creating a wide array of substituted piperidines. acs.org Biologically, piperidone-containing compounds themselves have shown a range of activities, including anticancer and anti-inflammatory properties. nih.gov The comparison with piperidines highlights how the introduction of a planar, polar carbonyl group can alter binding interactions and metabolic stability.

Tetrahydroisoquinolines: Tetrahydroisoquinolines feature a piperidine ring fused to a benzene (B151609) ring. researchgate.net This fusion creates a more rigid and planar structure compared to a simple piperidine. Tetrahydroisoquinoline and piperidine motifs are both found in numerous drugs. researchgate.net The synthesis of tetrahydroisoquinolines can sometimes proceed through intermediates that could also lead to piperidines, highlighting their close synthetic relationship. nih.gov From an SAR perspective, the fused aromatic ring of a tetrahydroisoquinoline adds significant bulk and potential for π-stacking interactions not present in a simple substituted piperidine, which can drastically alter the pharmacological profile. For example, some DHFR inhibitors incorporate isoquinoline (B145761) moieties in their structure to achieve desired activity. nih.gov

The table below provides a comparative summary of these chemotypes.

Chemotype Key Structural Feature General SAR Implications Reference(s)
Piperidine Six-membered N-heterocycle; chair conformation.Defined substituent geometry (axial/equatorial). researchgate.netdifferencebetween.com
Pyrrolidine Five-membered N-heterocycle.Different ring pucker and conformational flexibility. differencebetween.comacs.orgnih.gov
Piperidone Piperidine ring with a carbonyl group.Increased polarity; versatile synthetic handle. researchgate.netnih.gov
Tetrahydroisoquinoline Piperidine ring fused to a benzene ring.Rigid, planar structure; allows for π-stacking interactions. researchgate.netnih.govnih.gov

This comparative analysis demonstrates that while these scaffolds are structurally related, their distinct steric and electronic properties lead to different SAR profiles, reinforcing the privileged and often specific role of the piperidine core in many classes of bioactive molecules.

V. Preclinical in Vitro Biological Evaluation and Mechanistic Insights into 4 3,4 Dimethoxyphenyl Piperidin 4 Ol Analogues

Receptor Binding and Functional Assays

The interaction of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol analogues with various G-protein coupled receptors (GPCRs) has been a significant area of investigation. These studies are crucial for determining the affinity and functional activity (agonist or antagonist properties) of the compounds at their target receptors.

Analogues of the 4-phenylpiperidine (B165713) class have been extensively studied for their opioid receptor activity. Research has focused on modifying the substituents on the piperidine (B6355638) ring and the nitrogen atom to achieve desired profiles, such as potent antagonism or a balance of activity at different opioid receptor subtypes (µ, δ, and κ).

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that this class of compounds generally acts as pure opioid receptor antagonists. Unlike traditional opioid antagonists where the nature of the N-substituent dictates activity, even the N-methyl analogue in this series functions as an antagonist. This activity is believed to be mediated through a low-energy conformation where the phenyl group is in an equatorial position. Further research led to the discovery that replacing the piperidine core with a piperazine (B1678402), as in 1-substituted 4-(3-hydroxyphenyl)piperazines, also yields potent, pure opioid antagonists. For instance, the (3R)-methyl piperazine analogue with an N-phenylpropyl substituent demonstrates potent antagonist activity at all three opioid receptors, with Ke values of 1.01 nM at µ, 6.99 nM at δ, and 1.57 nM at κ receptors in a [³⁵S]GTPγS functional assay tandfonline.com.

Other research has aimed to develop ligands with mixed activity, such as µ-opioid receptor (MOR) agonists combined with δ-opioid receptor (DOR) antagonism, which may offer effective analgesia with a reduced side-effect profile nih.gov. A series of 4-substituted piperidine and piperazine compounds showed a favorable balance of binding affinity at MOR and DOR, with some analogues displaying improved potency at MOR compared to morphine nih.gov.

The kappa opioid receptor (KOR) has also been a target for this class of compounds. Starting from the nonselective opioid antagonist (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, structure-activity relationship studies led to the identification of N-substituents that confer selectivity for the κ receptor. One such compound behaved as a µ/κ opioid receptor pure antagonist with minimal affinity for the δ receptor researchgate.net.

Table 1: Opioid Receptor Functional Activity of Selected 4-Aryl-piperidine/piperazine Analogues

The piperidine scaffold is a key feature in many histamine H3 receptor (H3R) antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating various neurological and cognitive disorders.

Research into 4-oxypiperidine ethers has yielded compounds with high affinity for the H3R. In one study, a series of compounds was developed to act as dual-targeting ligands for both H3Rs and cholinesterases. The most promising compound from a naphthalene series, featuring a benzyl (B1604629) group on the piperidine nitrogen, exhibited a high affinity of 12.5 nM at the human H3R nih.gov. Molecular modeling of these ligands indicated that a protonated nitrogen atom within the piperidine ring forms a crucial salt bridge with the Asp114 residue in the receptor's transmembrane domain 3 researchgate.net.

The basicity of the piperidine nitrogen is a critical factor for H3R activity. Studies comparing piperidine and piperazine derivatives as dual H3/σ1 receptor ligands found that the piperidine moiety was essential for the dual activity profile. The protonated piperidine derivative is involved in a key salt bridge interaction with Glu172 in the σ1 receptor binding pocket, highlighting the importance of this structural feature for biological activity at multiple targets researchgate.netcumhuriyet.edu.tr.

Table 2: Histamine H3 Receptor Binding Affinity of Selected Piperidine Analogues

Enzyme Inhibition Profiling

Beyond receptor interactions, analogues of this compound have been investigated as inhibitors of various enzymes implicated in disease, including kinases and metabolic enzymes.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is linked to the proliferation of cancer cells. Consequently, CDK2 is a significant target for anticancer drug development. The piperidine scaffold has been incorporated into various CDK2 inhibitors.

One class of inhibitors features a diaminopyrimidine core with a substituted 4-piperidine moiety at the C2-amino position. Optimization of this series led to the discovery of compound 39 (R547), which demonstrated potent inhibition of CDK1, CDK2, and CDK4 with Ki values of 0.003 µM for CDK2 researchgate.net. This compound also showed excellent cellular potency against the growth of various human tumor cell lines researchgate.net.

Another study identified 3-(piperazinylmethyl)benzofuran derivatives as type II CDK2 inhibitors. These inhibitors lock the kinase in an inactive conformation. The most potent compounds in this series exhibited IC50 values in the low nanomolar range, comparable or superior to the reference inhibitor staurosporine rsc.org. Although these examples utilize a piperazine, they highlight the utility of six-membered nitrogenous heterocycles in targeting the CDK2 active site.

Table 3: CDK2 Inhibitory Activity of Selected Piperidine-Containing Analogues

Histone lysine demethylases (KDMs) are epigenetic regulators that remove methyl groups from histones, influencing gene transcription. The dysregulation of KDM families, such as KDM4 and KDM5, is implicated in cancer progression. Structure-based design has led to the development of potent inhibitors targeting the Fe(II) ion in the active site of these enzymes.

A series of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones were identified as potent inhibitors of both KDM4 and KDM5 subfamilies. Within this series, constraining a substituent by introducing a piperidine ring led to potent and cell-permeable inhibitors. A 4-phenyl piperidine subseries demonstrated a balanced inhibition profile against KDM4B and KDM5B. For example, compound 53a showed strong inhibition of KDM4A (IC50 = 0.126 µM) and KDM5B (IC50 = 0.014 µM). Further optimization of a triazolopyridine-based inhibitor series also explored 4-piperidine derivatives to enhance selectivity among KDM subfamilies.

Table 4: KDM Inhibitory Activity of Selected Piperidine-Containing Analogues

α-Amylase is a key enzyme in the digestive system that breaks down starch into smaller sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. While direct studies on this compound are limited, related structures containing a piperidine moiety have been evaluated for α-amylase inhibition.

A series of synthetic piperidinyl-substituted chalcones were evaluated for their α-amylase inhibitory activity. All tested compounds showed inhibitory effects, with IC50 values ranging from 9.86 to 35.98 µM, which were compared against the standard inhibitor, acarbose nih.govnih.gov. Molecular docking studies suggested that these compounds interact with the enzyme's catalytic site nih.gov.

Additionally, extracts from plants of the Piper genus, from which piperidine derives its name, have been tested for their inhibitory effects on α-amylase. Methanolic extracts of Piper betel showed significant inhibition of α-amylase, suggesting that naturally occurring piperidine-related alkaloids may possess this activity. These findings indicate that the piperidine scaffold is a viable starting point for the design of novel α-amylase inhibitors.

Table 5: α-Amylase Inhibitory Activity of Selected Piperidine-Containing Compounds

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Assays

Analogues of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.com The COX enzyme has at least two isoforms, COX-1 and COX-2. nih.gov Inhibition of these enzymes is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In one study, a series of novel 1,3,4-oxadiazole derivatives incorporating a pyrrolo[3,4-d]pyridazinone scaffold and an arylpiperazine moiety were synthesized and evaluated for their COX inhibitory effects. These compounds were designed to improve affinity for COX-2. The in vitro cyclooxygenase inhibition assay showed that these new derivatives had nearly equal activity against both COX-1 and COX-2 isoenzymes. Notably, all tested compounds demonstrated better inhibition of the COX-2 isoform than the reference drug, Meloxicam. mdpi.com

Another study focused on 2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole. These compounds were tested for their ability to inhibit COX-1 and COX-2. The results indicated that all tested compounds influenced the activity of both enzymes. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. mdpi.comsemanticscholar.org Consequently, VEGFR-2 is a prime target for the development of anti-angiogenic cancer therapies. mdpi.com

While direct studies on this compound analogues are not extensively detailed in the provided context, related structures incorporating piperazine moieties have been explored. A series of piperazinylquinoxaline-based derivatives were designed based on the pharmacophoric features of known VEGFR-2 inhibitors. These compounds were evaluated for their inhibitory activity against the VEGFR-2 kinase. dovepress.com Similarly, rhodanine–piperazine hybrids were designed and evaluated for their potential to target key tyrosine kinases, including VEGFR. mdpi.com These studies underscore the utility of the piperidine/piperazine scaffold in designing molecules that can interact with the ATP-binding domain of VEGFR-2, a strategy employed by approved inhibitors like sorafenib and sunitinib. dovepress.comnih.gov

Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) Targeting

Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) are two other important targets in cancer therapy. Research into analogues of this compound has extended to these proteins.

For SIRT2, a class of deacetylases, constrained analogues of 5-((3-amidobenzyl)oxy)nicotinamides were developed. While not direct piperidine analogues, this research highlights strategies for achieving potency and selectivity for SIRT2. One compound, which incorporated a five-membered ring, emerged as one of the most potent and selective SIRT2 inhibitors reported. mdpi.com

Regarding EGFR, a well-established target for lung cancer, various targeting strategies have been explored. nih.gov One approach involves coupling platinum(IV) complexes to EGFR-targeting peptides. nih.gov More relevant to the piperidine scaffold, rhodanine–piperazine hybrids have been designed to target a range of tyrosine kinases, including EGFR. Molecular docking studies indicated favorable binding interactions of these hybrids with EGFR. mdpi.com Another study identified a 4-aryl-N-phenylpyrimidin-2-amine derivative, 13f, as a potent EGFR kinase inhibitor with an IC₅₀ value of 22.74 nM. nih.gov

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are considered promising targets for anticancer agents. researchgate.net Several studies have focused on piperidine-containing molecules as HDAC inhibitors.

One line of research developed piperidine-4-acrylhydroxamates as highly potent and selective inhibitors of HDAC10. nih.govresearchgate.net These compounds were designed to mimic the interaction of polyamine substrates by incorporating a basic piperidine moiety. The phenethyl derivative 10a showed the highest inhibitory potency against HDAC10 with an IC₅₀ of 11 ± 1 nM and displayed strong selectivity against other HDACs, such as HDAC1 and HDAC6. nih.gov

Another study designed and synthesized a series of N-substituted 4-alkylpiperidine hydroxamic acids. These compounds correspond to the basic structural requirements of HDAC inhibitors, which include a zinc-binding group, a linker, and a capping group. This work led to the identification of a new series of submicromolar inhibitors that also demonstrated antiproliferative activity against the HCT-116 colon carcinoma cell line. researchgate.netnih.gov

Table 1: HDAC10 Inhibition by Piperidine-4-Acrylhydroxamic Acid Derivatives This is an interactive table. You can sort and filter the data.

Compound Capping Group IC₅₀ (nM) for drHDAC10
10a Phenethyl 11 ± 1
10f p-tolylmethylene >1000
10g Biphenyl >1000
13c (Not specified) (Weak HDAC6 inhibitor: 430 ± 50 nM)

Cellular Activity Investigations

Antiproliferative and Apoptosis Induction in Cancer Cell Lines

Analogues of this compound have been extensively evaluated for their effects on cancer cell proliferation and their ability to induce programmed cell death (apoptosis).

A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share the trimethoxyphenyl moiety, were synthesized as tubulin polymerization inhibitors. One compound, 9p , exhibited potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. Further investigation showed that this compound caused cell cycle arrest in the G2/M phase and induced apoptosis in HeLa cells. nih.gov

Similarly, novel (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and evaluated against a panel of four human cancer cell lines. The highest potency was observed against the human promyelocytic leukemia HL-60 cell line. The study found that the presence of a hydrogen on the indole nitrogen was crucial for enhancing antiproliferative activity. nih.gov Diarylpentanoid analogues have also been shown to induce antiproliferative activity and apoptosis in non-small cell lung cancer cells by increasing caspase-3 activity and decreasing Bcl-2 protein levels. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. cnr.it Studies on lupane triterpene derivatives demonstrated that they could induce apoptosis in K562 leukemia cells, an effect associated with the generation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential. mdpi.com

Evaluation against Specific Human Cancer Cell Lines (e.g., Leukemia, Hepatocellular Carcinoma, Colorectal Carcinoma)

The antiproliferative effects of piperidine-containing analogues have been confirmed across a range of specific human cancer cell lines.

Leukemia: Several studies have highlighted the anti-leukemic potential of these compounds. A novel pyrrolo[1,2-a]quinoxaline derivative containing a piperidine moiety showed significant cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937, with IC₅₀ values ranging from 8 to 31 μM. mdpi.com Another study synthesized (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives, with compound 3a being the most active, inhibiting the growth of K562 and Reh human leukemia cells at low concentrations. researchgate.net

Hepatocellular Carcinoma: A series of emodin derivatives were tested for anti-proliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 cells. researchgate.net Additionally, newly designed piperazinylquinoxaline-based derivatives were evaluated against HepG-2 hepatoma cells, with several compounds showing promising IC₅₀ values, such as 13e (IC₅₀ = 7.82 µM) and 10e (IC₅₀ = 8.08 µM). dovepress.com

Colorectal Carcinoma: N-substituted 4-alkylpiperidine hydroxamic acids, developed as HDAC inhibitors, demonstrated antiproliferative activity on HCT-116 colon carcinoma cells. researchgate.netnih.gov The evaluation of piperazinylquinoxaline derivatives also included the Caco-2 colon cancer cell line. dovepress.com

Table 2: Antiproliferative Activity of Selected Analogues Against Specific Cancer Cell Lines This is an interactive table. You can sort and filter the data.

Compound Class Cell Line Cancer Type Activity Metric Value
Pyrrolo[1,2-a]quinoxaline deriv. HL60, K562, U937 Leukemia IC₅₀ 8 - 31 µM
Piperazinylquinoxaline deriv. (13e) HepG-2 Hepatocellular Carcinoma IC₅₀ 7.82 µM
Piperazinylquinoxaline deriv. (10e) HepG-2 Hepatocellular Carcinoma IC₅₀ 8.08 µM
N-substituted 4-alkylpiperidine hydroxamic acids HCT-116 Colorectal Carcinoma IC₅₀ Submicromolar
(3′,4′,5′-trimethoxyphenyl)-indolyl-propenone deriv. HL-60 Leukemia IC₅₀ High Potency
Molecular Mechanisms of Apoptosis Induction (e.g., Caspase activation, DNA fragmentation)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a primary goal of many anticancer therapies. The investigation into piperidine analogues has revealed their potential to trigger this pathway through key molecular events.

The process of apoptosis culminates in the activation of a family of cysteine proteases known as caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov One of the most critical substrates is the DNA Fragmentation Factor 45 (DFF45), also known as the Inhibitor of Caspase-Activated DNase (ICAD). nih.gov

In its inactive state, DFF45 is complexed with DFF40 (also called CAD), the endonuclease responsible for DNA fragmentation. nih.govnih.gov Upon an apoptotic stimulus, caspase-3 is activated and proceeds to cleave DFF45/ICAD. nih.govnih.gov This cleavage event liberates DFF40/CAD, which then translocates to the nucleus. nih.gov Once in the nucleus, the active DFF40/CAD endonuclease degrades chromosomal DNA into internucleosomal fragments, a hallmark of apoptosis. nih.gov Studies suggest that caspase-3 is the principal activator of this DNA fragmentation pathway. nih.gov While other caspases and granzyme B can initiate the caspase cascade, their effect on DNA fragmentation is often indirect, occurring through the activation of caspase-3. nih.gov Therefore, the ability of this compound analogues to induce apoptosis is fundamentally linked to their capacity to activate this caspase-3-DFF45/ICAD-DFF40/CAD pathway, leading to controlled cellular demolition.

Cell Cycle Analysis (e.g., G0-G1 phase arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this cycle is a fundamental characteristic of cancer. Consequently, compounds that can interfere with the cell cycle, particularly by inducing cell cycle arrest, are of significant interest in oncology research.

Analogues containing the piperidine scaffold have been shown to exert antiproliferative effects by arresting cancer cells in specific phases of the cell cycle. A common mechanism observed is the induction of arrest in the G0/G1 phase. nih.govplos.orgnih.gov This prevents the cell from entering the S phase, where DNA synthesis occurs, thereby halting proliferation.

For instance, studies on piperine, an alkaloid containing a piperidine moiety, demonstrated that it could inhibit the growth of melanoma cells by inducing a G1 phase arrest. nih.govplos.org This arrest was associated with the downregulation of key regulatory proteins like cyclin D1 and the induction of cyclin-dependent kinase inhibitors such as p21. nih.gov Similarly, other compounds have been shown to induce G0/G1 arrest in human cancer cells by increasing the protein levels of p53, p21/Cip1, and p27/Kip1, which in turn inhibit the activity of cyclin-dependent kinases (CDK2 and CDK4) that are essential for G1/S transition. nih.gov The ability of this compound analogues to halt cell proliferation is thus mechanistically linked to their interference with the intricate machinery that governs the G1 phase of the cell cycle.

Antimicrobial Activity Assessments (e.g., Antibacterial, Antifungal, Anthelmintic)

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with potent activity against pathogenic microorganisms. The piperidine ring is a prominent structural feature in many pharmacologically active compounds and its derivatives have been evaluated for antimicrobial properties. biointerfaceresearch.com

Various studies have demonstrated that piperidine analogues possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi. biomedpharmajournal.orgnih.govacademicjournals.org For example, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have exhibited significant antibacterial activity when compared against standard drugs like ampicillin. biomedpharmajournal.org Similarly, other piperidine derivatives have shown efficacy against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comresearchgate.net The antifungal potential has also been noted, with some analogues showing significant activity against species like Candida albicans and Aspergillus niger when compared to the standard drug terbinafine. biomedpharmajournal.orgacademicjournals.org

The antimicrobial efficacy of these compounds often relates to the nature and position of substituents on the piperidine and associated aryl rings. This structure-activity relationship allows for molecular modification to develop more potent antimicrobial agents. biomedpharmajournal.org

Table 1: Antimicrobial Activity of Selected Piperidine Analogues

Compound Type Test Organism Activity Noted Reference
2,6-diaryl-3-methyl-4-piperidones Various bacteria Significant activity compared to ampicillin biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidones Candida albicans Significant activity compared to terbinafine biomedpharmajournal.org
Substituted halogenobenzene derivatives S. aureus, B. subtilis, E. coli MIC values of 32-512 µg/ml nih.gov
1,2,5,6-tetrahydropyridine derivatives B. cereus, E. coli, S. aureus Strong inhibitory activity observed academicjournals.org
1,2,5,6-tetrahydropyridine derivatives Aspergillus niger, Candida albicans Varying degrees of inhibition academicjournals.org

Anti-inflammatory Cellular Mechanisms (e.g., Suppression of Granulocyte Superoxide Generation, Myeloperoxidase Discharge)

Inflammation is a complex biological response involving various immune cells, among which neutrophils play a critical role, especially in acute inflammation. Activated neutrophils generate reactive oxygen species (ROS) and release enzymes from their granules, such as myeloperoxidase (MPO). mdpi.com MPO is a heme enzyme that catalyzes the formation of hypochlorous acid (HOCl), a potent oxidant that contributes to tissue damage in inflammatory conditions. nih.gov

Therefore, inhibiting MPO activity is a key therapeutic strategy for controlling inflammation. A variety of anti-inflammatory drugs have been shown to interact with and inhibit MPO. nih.govbohrium.com The mechanism of inhibition often involves the drug promoting the formation of an inactive intermediate of the enzyme, known as compound II. nih.gov Several piperidine-related compounds and other anti-inflammatory agents have demonstrated potent MPO inhibition. nih.gov For example, eugenol, a polyphenol, has been shown to strongly inhibit MPO activity, which contributes to its anti-inflammatory effects in models of lung inflammation. mdpi.com

By targeting MPO, analogues of this compound could potentially reduce the production of damaging oxidants at sites of inflammation, thereby ameliorating the inflammatory response. This targeted inhibition of a key enzyme in the inflammatory cascade represents a significant mechanism for their potential anti-inflammatory action. frontiersin.org

Antioxidant Potential via Radical Scavenging Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant capacity of chemical compounds is frequently evaluated using in vitro radical scavenging assays.

A widely used, simple, and rapid method involves the use of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netmdpi.com In the presence of an antioxidant compound that can donate a hydrogen atom, the deep purple color of the DPPH radical solution is decolorized, and this change in absorbance can be measured spectrophotometrically. researchgate.netmdpi.com

Numerous studies have demonstrated that piperidine-containing compounds possess significant antioxidant activity. scispace.com The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the aryl rings, often enhances the free radical scavenging activity. scispace.com This is particularly relevant for this compound analogues, which possess two methoxy groups. Synthetic methoxyphenols have shown potent radical-scavenging activity against DPPH and other radicals. mdpi.com The evaluation of piperidone derivatives has shown that compounds with specific substitutions can display strong antioxidant activity, with IC50 values in the DPPH assay that are comparable to standard antioxidants like ascorbic acid. researchgate.net

Table 2: Antioxidant Activity of Piperidine and Related Derivatives in Radical Scavenging Assays

Compound Class Assay Key Finding Reference
Piperidones DPPH, ABTS, Superoxide Scavenging Compounds with electron-donating methoxy groups exhibited significant activity. scispace.com
1,4-Dihydropyridines DPPH, β-carotene/linoleic acid Compounds with electron-donating groups on the aromatic ring gave high antioxidant activity. gavinpublishers.com
3-arylidene-4-piperidones DPPH Some derivatives displayed strong antioxidant activity comparable to ascorbic acid. researchgate.net
Synthetic methoxyphenols DPPH Showed greater radical scavenging activity than some natural antioxidant compounds. mdpi.com

Vi. Analytical Methodologies for the Characterization and Quantification of 4 3,4 Dimethoxyphenyl Piperidin 4 Ol in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the chemical environment of each atom within the molecule.

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the piperidine (B6355638) ring are observed. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum. The two methoxy groups give rise to a sharp singlet, while the piperidine ring protons produce a series of multiplets in the upfield region.

The ¹³C-NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. This includes the carbons of the dimethoxyphenyl group, the methoxy carbons, and the carbons of the piperidine ring. The chemical shifts of these carbon signals are indicative of their electronic environment.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm Description
¹H ~ 6.8-7.0 Aromatic Protons
¹H ~ 3.8 Methoxy Protons (s, 6H)
¹H ~ 1.6-3.2 Piperidine Ring Protons
¹³C ~ 149, 148 Aromatic C-O
¹³C ~ 118, 111, 110 Aromatic C-H
¹³C ~ 70 Piperidinyl C-O
¹³C ~ 56 Methoxy Carbons

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound, the expected monoisotopic mass is 237.1365 g/mol corresponding to the molecular formula C₁₃H₁₉NO₃. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 238.1438.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are frequently employed for the analysis of this compound in complex mixtures. These techniques separate the compound from other components before it enters the mass spectrometer. In LC-MS/MS, the precursor ion is fragmented to produce a characteristic pattern of product ions, which can be used for highly selective and sensitive quantification.

Table 2: Mass Spectrometric Data for this compound

Technique Ion Observed m/z

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule appear around 2800-3100 cm⁻¹. The C-O stretching of the ether groups would be observed in the 1000-1300 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional Group **Wavenumber (cm⁻¹) **
O-H Stretch (alcohol) ~ 3300-3500 (broad)
C-H Stretch (aromatic/aliphatic) ~ 2800-3100

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase HPLC method is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. Detection is usually performed using a UV detector, monitoring at a wavelength where the dimethoxyphenyl chromophore absorbs strongly.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient

| Detector | UV at ~280 nm |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of this compound. A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with an appropriate mobile phase, a mixture of solvents like ethyl acetate (B1210297) and hexanes. The separated spots are visualized under UV light or by staining with a chemical reagent. The retention factor (Rf) value is a characteristic of the compound in a given TLC system.

Table 5: Typical TLC Parameters for this compound

Parameter Condition
Stationary Phase Silica gel
Mobile Phase Ethyl Acetate/Hexanes mixture

| Visualization | UV light (254 nm) or chemical stain |

Advanced Automated Chromatographic Techniques (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) represents a significant advancement in planar chromatography, offering high resolution, sensitivity, and the ability to analyze multiple samples simultaneously. nih.gov While specific HPTLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, the principles of HPTLC method development for similar compounds, such as (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-1-ol (Compound D), provide a strong framework for its application. researchgate.netchula.ac.th

A validated HPTLC method for a related compound demonstrated excellent performance characteristics, which would be the goal for a method developed for this compound. researchgate.netchula.ac.th Key parameters would include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response is critical for quantification. For a related compound, linearity was achieved in a concentration range of 84-420 ng/band with a high regression coefficient (0.9958). researchgate.netchula.ac.th

Precision: The method must demonstrate low variability. This is assessed through repeatability and intermediate precision, with a relative standard deviation (RSD) of less than 2% being a typical target. researchgate.netchula.ac.th

Accuracy: The accuracy of the method is often determined by recovery studies. An average recovery of around 98.31% was achieved for a similar compound, indicating high accuracy. researchgate.netchula.ac.th

Limits of Detection (LOD) and Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a related dimethoxyphenyl compound, the LOD and LOQ were found to be 10 ng and 40 ng, respectively. researchgate.netchula.ac.th

The development of an HPTLC method for this compound would involve a systematic optimization of the mobile phase to achieve a well-resolved band, free from interference from other components in the sample matrix. The use of automated sample applicators and densitometers enhances the precision and accuracy of the analysis. Furthermore, modern chromatography can be integrated with artificial intelligence (AI) and machine learning (ML) to automate and optimize various stages of the analysis, from method development to data interpretation. ijpsjournal.com

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

For instance, the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol (B141385) reveals that the piperidine ring adopts a chair conformation. researchgate.net This is a common and stable conformation for piperidine rings. nih.govnih.gov In this structure, the hydroxyl group and the N-H hydrogen atom are in axial positions, while the phenyl ring is in an equatorial position. researchgate.net The molecules are linked in the crystal lattice through hydrogen bonds. researchgate.net

Similarly, studies on other piperidine derivatives consistently show the prevalence of the chair conformation for the six-membered heterocycle. nih.govnih.gov The specific substituents on the piperidine ring can influence the finer details of the crystal packing and intermolecular interactions. nih.govmdpi.com

A typical X-ray diffraction study would involve the following steps:

Growing single crystals of this compound suitable for analysis.

Collecting diffraction data using a diffractometer. mdpi.com

Solving and refining the crystal structure to determine atomic positions and other geometric parameters. nih.gov

The resulting structural data would provide definitive confirmation of the compound's molecular geometry, conformation, and intermolecular interactions in the solid state.

Table 1: Representative Crystallographic Data for a Related Piperidine Derivative

ParameterValue
Compound4-(4-Chlorophenyl)piperidin-4-ol
Molecular FormulaC₁₁H₁₄ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
ConformationChair

Note: This data is for a structurally related compound and serves as an illustrative example. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(3,4-Dimethoxyphenyl)piperidin-4-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-4-ol derivatives are often synthesized by reacting piperidine scaffolds with functionalized aryl halides (e.g., 3,4-dimethoxyphenyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the dimethoxyphenyl group (e.g., aromatic protons at δ 6.7–7.1 ppm, piperidine protons at δ 1.5–3.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 278.2) .
  • X-ray crystallography : Resolves stereochemistry if crystalline derivatives are synthesized (e.g., salt forms with HCl) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319 hazards) .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential respiratory irritation (GHS H335) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Standardized assays : Use cell-based models (e.g., HEK293T transfected with dopamine D2 receptors) to compare activity under controlled conditions (IC₅₀ values, dose-response curves) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
  • Structural analogs : Synthesize and test derivatives (e.g., fluorinated or deuterated versions) to isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors (PDB ID: 6CM4). Key residues (e.g., Asp114 in D2 receptors) should align with the compound’s hydroxyl and methoxy groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound?

  • Methodology :

  • Dose formulation : Prepare suspensions in 0.5% methylcellulose for oral gavage or saline for IV administration. Include controls with deuterated internal standards (e.g., d4-piperidin-4-ol) for LC-MS/MS quantification .
  • Tissue distribution : Sacrifice rodents at timed intervals (1, 4, 8, 24 hours post-dose) and analyze brain, liver, and plasma samples .
  • Metabolite profiling : Use UPLC-QTOF to identify phase I/II metabolites (e.g., demethylated or glucuronidated products) .

Q. How can structural modifications enhance the metabolic stability of this compound?

  • Methodology :

  • Deuterium incorporation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation .
  • Bioisosteres : Substitute methoxy groups with trifluoromethoxy (improves lipophilicity) or replace piperidine with azetidine (reduces ring strain) .
  • Prodrug design : Esterify the hydroxyl group (e.g., acetyl or pivaloyl ester) to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodology :

  • Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes .
  • Tumor xenograft models : Validate in vitro IC₅₀ values using patient-derived xenografts (PDX) with matched genetic profiles .
  • Off-target screening : Use kinase profiling assays (e.g., Eurofins Panlabs) to identify unintended interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.